N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Acetylation: The 2-methylquinazolin-4-ol is then acetylated using acetic anhydride to form 2-acetoxy-2-methylquinazoline.
Substitution Reaction: The final step involves the substitution of the acetoxy group with N-(p-tolyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its antitumor and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4-ol: An intermediate in the synthesis of the target compound.
Quinazolinone derivatives: A broad class of compounds with similar biological activities.
Uniqueness
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with an acetamide moiety enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)21-17(22)11-23-18-15-5-3-4-6-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYWLLHUMHOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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